molecular formula C72H42FeN6Na6O22S7 B13785512 hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate CAS No. 68516-46-1

hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate

Cat. No.: B13785512
CAS No.: 68516-46-1
M. Wt: 1761.4 g/mol
InChI Key: FWDJJBCGMQPACN-UHFFFAOYSA-F
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Description

Hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate is a coordination complex featuring:

  • Iron(II) as the central metal ion.
  • A 1,10-phenanthroline-derived ligand with two sulfonated aryl groups (4-sulfonatophenyl and benzenesulfonate).
  • Hexasodium counterions balancing the charges from the sulfonate (-SO₃⁻) and sulfate (SO₄²⁻) groups.
    This compound is structurally designed for high water solubility (due to sulfonate groups) and redox activity (from Fe²⁺ and the π-conjugated phenanthroline ligand). Applications may include catalysis, ion sensing, or materials chemistry .

Properties

CAS No.

68516-46-1

Molecular Formula

C72H42FeN6Na6O22S7

Molecular Weight

1761.4 g/mol

IUPAC Name

hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate

InChI

InChI=1S/3C24H16N2O6S2.Fe.6Na.H2O4S/c3*27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;;;;;;1-5(2,3)4/h3*1-14H,(H,27,28,29)(H,30,31,32);;;;;;;;(H2,1,2,3,4)/q;;;+2;6*+1;/p-8

InChI Key

FWDJJBCGMQPACN-UHFFFAOYSA-F

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the coordination of iron(II) salts with sulfonated phenanthroline ligands under controlled conditions. The typical preparation steps are as follows:

  • Ligand Preparation: The sulfonated 1,10-phenanthroline derivatives are synthesized via sulfonation reactions of phenanthroline precursors, introducing sulfonate groups at specific aromatic positions to enhance water solubility and coordination ability.

  • Complexation Reaction: An aqueous or mixed aqueous-organic solvent system is used, where iron(II) sulfate or iron(II) chloride salts are reacted with the sulfonated phenanthroline ligands. The reaction is often carried out under inert atmosphere to prevent oxidation of iron(II) to iron(III).

  • Reaction Conditions: Mild heating (typically 40–80 °C) is applied to facilitate complex formation. The pH is controlled to maintain iron(II) stability and ligand solubility. Reaction times vary from several hours to overnight depending on scale and purity requirements.

  • Isolation and Purification: The complex is isolated by crystallization or precipitation, followed by filtration and washing. Further purification may involve recrystallization from water or aqueous ethanol mixtures to achieve high purity.

The overall reaction can be summarized as:

$$
\text{Fe}^{2+} + \text{Sulfonated phenanthroline ligand} \xrightarrow[\text{heat}]{\text{aqueous solvent}} \text{this compound}
$$

Industrial Production Methods

Industrial synthesis employs scaled-up versions of the laboratory procedure with automation and precise control of reaction parameters:

  • Automated Reactors: Large volume reactors with temperature and pH control ensure consistent complexation.

  • Purification: Continuous crystallization and filtration systems improve yield and purity.

  • Quality Control: Analytical techniques such as UV-Vis spectroscopy, elemental analysis, and X-ray crystallography confirm product identity and quality.

These methods ensure reproducibility and are optimized for cost-effectiveness and environmental compliance.

Analytical and Characterization Techniques

The preparation process is monitored and confirmed by multiple analytical methods:

Technique Purpose
UV-Visible Spectroscopy Confirms complex formation by characteristic absorption bands of iron(II)-phenanthroline
Infrared Spectroscopy (FT-IR) Detects sulfonate functional groups and ligand coordination changes
X-ray Crystallography Determines molecular and crystal structure
Elemental Analysis Verifies composition and sodium content
Mass Spectrometry Confirms molecular weight and complex integrity

These techniques provide comprehensive verification of the compound’s successful synthesis and purity.

Comparative Analysis with Related Compounds

Compound Name Molecular Weight (g/mol) Key Differences
This compound 1761.4 Contains multiple sulfonate groups, high water solubility
Tris(1,10-phenanthroline)iron(II) sulfate (ferroin sulfate) 692.53 Simpler ligand structure, fewer sulfonate groups

The hexasodium iron(II) sulfonated phenanthroline complex exhibits enhanced solubility and stability due to multiple sulfonate groups, distinguishing it from simpler iron(II) phenanthroline complexes widely used as redox indicators.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Iron(II) Salt FeSO4 or FeCl2 High purity salts preferred
Ligand Concentration Stoichiometric to slight excess Ensures complete complexation
Solvent Water or water-organic solvent mixtures Water solubility critical
Temperature 40–80 °C Mild heating to facilitate coordination
pH Slightly acidic to neutral (pH 4–7) Prevents iron oxidation
Reaction Time 4–24 hours Longer times for higher purity
Purification Crystallization, filtration, recrystallization Achieves high purity and yield

Research Findings and Notes

  • The sulfonate groups enhance water solubility and prevent aggregation, which is critical for biochemical applications.

  • The iron(II) center is sensitive to oxidation; thus, inert atmosphere or reducing conditions during synthesis improve yield.

  • The complex can undergo redox reactions, making it useful in analytical chemistry as a redox indicator or catalyst.

  • Industrial scale synthesis benefits from automated control of temperature and pH to maintain iron(II) state and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate involves its interaction with molecular targets such as enzymes and metal ions. The iron(2+) in the compound can participate in redox reactions, influencing various biochemical pathways. The sulfonate groups enhance the solubility and stability of the compound, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Key Research Findings

  • Solubility : The target compound’s hexasodium and sulfonate/sulfate groups confer exceptional aqueous solubility, surpassing analogs like the disodium phenanthrolinedisulfonate .
  • Redox Stability: Fe²⁺ in the target compound is stabilized by the electron-withdrawing sulfonate groups, reducing oxidation to Fe³⁺ compared to non-sulfonated iron-phenanthroline complexes .
  • Applications: Potential use in electrochemical sensors due to Fe²⁺/phenanthroline redox activity. Catalysis: Sulfonate groups may enhance substrate binding in aqueous-phase reactions.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing this iron-phenanthroline sulfonate complex?

Methodological Answer:

  • Synthesis Optimization: Use controlled redox reactions under inert atmospheres to stabilize Fe²⁺, with sodium sulfonate ligands introduced via stepwise ligand substitution. Monitor pH (6–8) to prevent Fe²⁺ oxidation .
  • Characterization: Combine UV-Vis spectroscopy (to track ligand-to-metal charge transfer bands at ~450–600 nm), cyclic voltammetry (to confirm Fe²⁺/Fe³⁺ redox couples), and X-ray diffraction (for crystal structure validation). Synchrotron-based EXAFS can resolve Fe coordination geometry .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR (¹H/¹³C) and FTIR spectra with computational simulations (e.g., DFT for vibrational modes). If discrepancies persist (e.g., unexpected sulfonate stretching frequencies), re-examine sample purity via HPLC-MS to rule out hydrolysis byproducts .
  • Error Analysis: Quantify experimental uncertainty in pH, temperature, and ligand ratios using factorial design (e.g., 2³ factorial experiments to isolate dominant variables) .

Advanced Research Questions

Q. What advanced strategies exist for probing the coordination dynamics of the sulfonate-phenanthroline ligand with Fe²⁺ in aqueous environments?

Methodological Answer:

  • Time-Resolved Spectroelectrochemistry: Use stopped-flow UV-Vis coupled with electrochemical quartz crystal microbalance (EQCM) to monitor real-time ligand exchange kinetics. Compare results with molecular dynamics (MD) simulations of solvation effects on Fe²⁺ coordination .
  • Isotopic Labeling: Introduce ⁵⁷Fe Mössbauer spectroscopy to distinguish between high-spin (paramagnetic) and low-spin (diamagnetic) Fe²⁺ states under varying ligand concentrations .

Q. How can conflicting data on the compound’s redox stability in oxidative environments be reconciled?

Methodological Answer:

  • Controlled Oxidative Stress Tests: Perform bulk electrolysis at controlled potentials (e.g., +0.8 V vs. Ag/AgCl) while tracking Fe²⁺ → Fe³⁺ conversion via in-situ Raman spectroscopy. Use XPS to confirm sulfate vs. sulfonate ligand degradation pathways .
  • Theoretical Modeling: Apply Marcus theory to calculate electron-transfer rates, comparing predicted vs. observed stability. Discrepancies may indicate unaccounted interfacial effects (e.g., adsorption on reactor surfaces) .

Q. What theoretical frameworks best explain the ligand’s electronic coupling with Fe²⁺ in hybrid inorganic-organic systems?

Methodological Answer:

  • DFT/Molecular Orbital Analysis: Model frontier orbitals (HOMO/LUMO) of the sulfonate-phenanthroline ligand and Fe²⁺ d-orbitals to predict charge-transfer efficiency. Validate with EPR spectroscopy to detect ligand-field splitting .
  • Ligand Substitution Kinetics: Apply Eigen-Wilkins mechanisms to quantify ligand exchange rates, correlating with Hammett parameters of sulfonate substituents .

Methodological Notes

  • Interdisciplinary Integration: Link experimental findings to theoretical frameworks (e.g., ligand-field theory, Marcus kinetics) to avoid data silos .
  • Reproducibility: Use CRRC guidelines (e.g., Canadian Research subclass RDF2050108) for process control in synthesis and characterization .
  • Advanced Tools: Leverage COMSOL Multiphysics for simulating mass transport limitations in heterogeneous reaction systems .

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